molecular formula C19H26O4S B033192 Propargite CAS No. 2312-35-8

Propargite

Cat. No.: B033192
CAS No.: 2312-35-8
M. Wt: 350.5 g/mol
InChI Key: ZYHMJXZULPZUED-UHFFFAOYSA-N
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Description

Propargite, known by its IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, is a pesticide primarily used as an acaricide to control mite populations. It is a dark amber viscous liquid with a molecular formula of C19H26O4S and a molar mass of 350.47 g/mol . This compound is effective against a wide range of mites, including the two-spotted spider mite, citrus red mite, and grape leaf mite .

Mechanism of Action

Target of Action

Propargite is primarily used as an acaricide, meaning its primary targets are mites . It is designed to control a wide range of mites in various crops .

Mode of Action

This compound belongs to the sulfite ester class of acaricides/miticides . It specifically targets the mitochondrial electron transport chain, a series of protein complexes that generate energy for cells . By inhibiting the activity of specific enzymes in the electron transport chain, this compound disrupts cellular respiration, leading to energy depletion, paralysis, and eventually, death of mites . This compound exhibits both systemic and contact activity, providing effective control of mites that feed on or are in close contact with treated plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . This chain is crucial for the production of ATP, the main energy source for cellular processes. By disrupting this pathway, this compound causes a significant energy deficit within the mite cells, leading to their paralysis and death .

Pharmacokinetics

It is known that this compound exhibits relatively low environmental exposure despite its high toxicity to certain organisms . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of cellular respiration within mite cells . This leads to energy depletion, paralysis, and eventually, death of the mites . In addition, this compound has been found to induce high-mobility group B1 (HMGB1) release, DNA damage, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound exhibits high toxicity to fish, but its environmental exposure is relatively low . This suggests that factors such as the presence of water bodies and the specific environmental conditions of the application area can influence the impact of this compound. Furthermore, the use of this compound may affect certain endangered species, indicating that its use should be carefully managed in areas where these species are present .

Preparation Methods

Chemical Reactions Analysis

Propargite undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Propargite is unique among acaricides due to its specific mode of action and its effectiveness against a broad spectrum of mite species. Similar compounds include:

This compound stands out due to its dual systemic and contact activity, providing effective control of both feeding and non-feeding mites .

Properties

IUPAC Name

[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite
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InChI

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3
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InChI Key

ZYHMJXZULPZUED-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C
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Molecular Formula

C19H26O4S
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DSSTOX Substance ID

DTXSID4024276
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Molecular Weight

350.5 g/mol
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Physical Description

Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide., Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS]
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Boiling Point

Decomposes. (USCG, 1999), Decomposes at about 200 °C prior to boiling
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Flash Point

82 °F (USCG, 1999)
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Solubility

Fully miscible with hexane, toluene, dichloromethane, methanol and acetone, In water, 0.215 mg/L at 25 °C
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Density

1.085 to 1.115 at 68 °F (USCG, 1999), 1.10 at 20 °C
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Vapor Pressure

0.00000004 [mmHg], 3X10-7 mm Hg at 25 °C
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Color/Form

Brownish-yellow, oily viscous liquid (tech.), Light to dark brown viscous liquid

CAS No.

2312-35-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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